

Comparative Analysis of SR 142948 and Levocabastine in Receptor Binding Assays

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Compound of Interest		
Compound Name:	SR 142948	
Cat. No.:	B031177	Get Quote

This guide provides a detailed comparison of **SR 142948** and levocabastine, focusing on their performance in receptor binding assays. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on experimental data.

SR 142948 is a potent, non-peptide antagonist for neurotensin (NT) receptors, demonstrating high affinity for both neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2) subtypes.[1][2][3] In contrast, levocabastine is primarily known as a potent and selective second-generation histamine H1 receptor antagonist.[4][5] However, it also exhibits a notable affinity for the NTS2 receptor, where it acts as a selective antagonist, making it a valuable tool for distinguishing between neurotensin receptor subtypes.[6][7][8][9]

Data Presentation: Quantitative Binding Affinity

The binding affinities of **SR 142948** and levocabastine have been determined through various radioligand binding assays. The following table summarizes their inhibitory constants (K_i), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC₅₀) for their respective targets.



Compo und	Target Recepto r	Assay Type	Radiolig and	Prepara tion	Kı (nM)	Kd (nM)	IC50 (nM)
SR 142948	Neuroten sin (NT)	Competiti on	[³ H]SR 48692	Not Specified	< 10[1]	-	-
NTS1	Competiti	[¹²⁵ - Tyr³]NT	h-NTR1- CHO Cells	-	-	1.19[10]	
NTS1 & NTS2	Competiti on	[¹²⁵ l- Tyr³]NT	HT-29 Cells	-	-	0.32[10]	-
NTS1 & NTS2	Competiti on	[¹²⁵ l- Tyr³]NT	Adult Rat Brain	-	-	3.96[10]	
NTS1 & NTS2	Saturatio n	[³H]SR 142948A	Rat Brain Homoge nate	-	3.5[2]	-	-
NTS1 (levocab astine- insensitiv e)	Saturatio n	[³H]SR 142948A	Rat Brain Homoge nate	-	6.8[2]	-	-
NTS2 (levocab astine- sensitive)	Saturatio n	[³H]SR 142948A	Rat Brain Homoge nate	-	4.8[2]	-	_
Levocab astine	Histamin e H1	Competiti on	[³H]Mepy ramine	Not Specified	75.86[11]	-	-
Histamin e H1	Competiti on	Not Specified	Not Specified	27 ± 4[11]	-	-	
NTS2	Competiti on	Not Specified	mNTR2	17[6]	-	-	-



Low- affinity NT sites	Competiti on	[¹²⁵ - Tyr³]NT	Rat Brain Membran es	-	-	7[12]
(NTS2)						

Experimental Protocols

The data presented above were generated using radioligand binding assays, a gold standard for quantifying ligand-receptor interactions.[13] Below are detailed methodologies for typical binding assays used to characterize **SR 142948** and levocabastine.

Competitive Radioligand Binding Assay for Neurotensin Receptors

This protocol is adapted from methodologies used to determine the binding affinity of compounds like **SR 142948** and levocabastine at neurotensin receptors.

Objective: To determine the inhibitory constant (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to NTS1 and/or NTS2 receptors.

Materials:

- Receptor Source: Cell membranes prepared from cells expressing the target neurotensin receptor (e.g., HT-29 cells, CHO cells transfected with hNTR1) or brain tissue homogenates (e.g., rat brain).[2][10]
- Radioligand: A high-affinity neurotensin receptor radioligand such as [1251-Tyr3]-neurotensin or [3H]**SR 142948**A.[2][10]
- Test Compound: SR 142948 or levocabastine.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[14]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
- Equipment: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), filtration apparatus (cell harvester), and a scintillation counter.[15]



Procedure:

- Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to
 pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation.
 The final pellet is resuspended in the assay buffer. Protein concentration is determined using
 an assay like the BCA protein assay.[15]
- Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled test compound.
- Reaction Initiation: Add the prepared cell membranes to each well to start the binding reaction.
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[14][15]
- Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This step separates the receptor-bound radioligand from the free radioligand.

 Wash the filters multiple times with ice-cold wash buffer.[15]
- Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is standard for evaluating H1 antagonists like levocabastine.[11][16]

Objective: To determine the K_i of levocabastine for the histamine H1 receptor.

Materials:



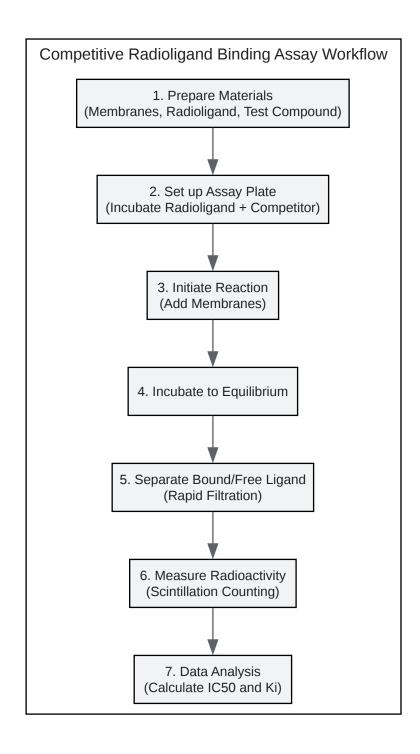
- Receptor Source: Membrane homogenates from cells expressing the human H1 receptor (e.g., HEK293T cells).[16]
- Radioligand: [3H]Mepyramine.[16]
- Test Compound: Levocabastine.
- Non-specific Binding Control: A high concentration (e.g., 10 μM) of a known H1 antagonist like mianserin.[16]
- Buffers and Equipment: Similar to the neurotensin receptor assay.

Procedure: The procedure is analogous to the one described for neurotensin receptors. The key differences are the specific receptor source, the use of [³H]mepyramine as the radioligand, and mianserin to define non-specific binding. Incubation is typically performed at 25°C for 4 hours to ensure equilibrium is reached.[16]

Mandatory Visualizations Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow of a competitive binding assay and the signaling pathways associated with the target receptors.

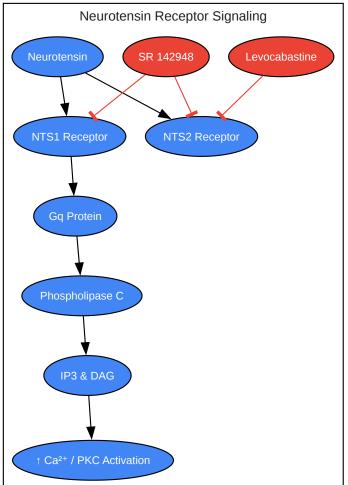


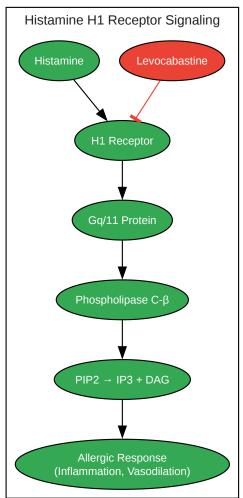


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Caption: Workflow for a competitive radioligand binding assay.







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Caption: Simplified signaling pathways for NT and H1 receptors.

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